N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-11-13(2)21-18(20-12)24-16-5-3-15(4-6-16)22-17(23)14-7-9-19-10-8-14/h7-11,15-16H,3-6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITBMJYTUADFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide typically involves multiple steps, starting with the preparation of the cyclohexyl intermediate. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with appropriate reagents to introduce the desired substituents.
Introduction of the dimethylpyrimidinyl group: This step involves the reaction of the cyclohexyl intermediate with 4,6-dimethylpyrimidine under specific conditions to form the desired product.
Coupling with isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions, and using continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Carboxamide Motifs
Compound 4e (2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide)
- Structural Similarity : Shares a pyrimidine core and carboxamide group but differs in substituents (isopropyl, methoxy, and dimethylphenyl groups) .
- Physical Properties: Melting point: 186–188°C (vs. IR peaks: 3420 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=O), and 1060 cm⁻¹ (C–O–C) . Comparison: The target compound lacks methoxy and isopropyl groups, which may reduce steric hindrance and alter solubility.
BK76023 (4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide)
- Structural Similarity: Shares the (1r,4r)-cyclohexyl-pyrimidinyloxy backbone but replaces isonicotinamide with a thiazole carboxamide . Molecular formula: C₁₇H₂₂N₄O₂S (vs. C₁₈H₂₁N₅O₃ for the target compound).
Stereochemical and Pharmacokinetic Comparisons
Compounds 7d and 7e
- Structural Features: Both contain pyrimido[4,5-d]pyrimidinone cores and valyl-pyrrolidine carboxamide motifs .
- Analytical Data :
- Purity: 98% (HPLC), matching industrial standards for drug candidates.
- Rf = 0.35 (1:10 MeOH:CH₂Cl₂), suggesting comparable polarity to the target compound.
- Comparison : The target compound’s simpler structure may improve synthetic accessibility but reduce binding affinity for complex targets like kinases.
Compounds m, n, o (Phenoxyacetamide Derivatives)
- Structural Features: Tetrahydro-pyrimidinyl butanamides with 2,6-dimethylphenoxyacetamide substituents .
- Stereochemical Complexity : Multiple chiral centers (e.g., 2R,4R,5S) affect bioavailability.
- Comparison : The target compound’s (1r,4r) cyclohexyl group may offer better conformational rigidity than the flexible hexan-2-yl backbone in these analogues.
Physicochemical and Spectroscopic Data
Research Findings and Implications
- Stereochemistry : The (1r,4r) configuration in the target compound likely enhances target selectivity compared to less rigid analogues (e.g., compounds m, n, o) .
- Metabolic Stability : The absence of sulfur (vs. BK76023) may reduce hepatic clearance but increase susceptibility to oxidation .
- Synthetic Feasibility : Simpler structure than 7d/7e could lower production costs but may require optimization for potency .
Biological Activity
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group, a pyrimidine moiety, and an isonicotinamide structure. Its molecular formula is , with a molecular weight of 345.5 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further research in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 345.5 g/mol |
| CAS Number | 2034496-68-7 |
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit significant anti-inflammatory activity. Its structural components allow it to interact with various inflammatory mediators, potentially inhibiting pathways involved in inflammation.
2. Anticancer Activity
Several studies have highlighted the compound's potential in anticancer therapies. The presence of the pyrimidine moiety is particularly relevant, as compounds containing pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes linked to pyrimidine metabolism could provide insights into its role in modulating cellular processes related to cancer and inflammation.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other pyrimidine-containing compounds.
Q & A
Basic Question: What are the recommended synthetic routes and analytical methods for synthesizing N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Step 1: Formation of the cyclohexyl ether intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a trans-1,4-dihalocyclohexane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Step 2: Coupling the intermediate with isonicotinamide using a carbodiimide-based coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or THF.
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Analytical Confirmation:
- ¹H/¹³C NMR to verify stereochemistry (trans-cyclohexyl configuration) and functional group connectivity.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for pharmacological studies) .
Basic Question: How can researchers confirm the stereochemical configuration of the trans-cyclohexyl moiety in this compound?
Methodological Answer:
X-ray Crystallography: Co-crystallize the compound with a resolving agent (e.g., chiral acids) to determine absolute configuration.
NOESY NMR: Analyze spatial proximity of protons on the cyclohexane ring; trans-1,4 substitution eliminates axial-equatorial coupling artifacts.
Comparative Analysis: Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .
Basic Question: What preliminary assays are used to evaluate its pharmacological activity?
Methodological Answer:
In vitro Binding Assays:
- Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET.
- Use IC₅₀ determination via dose-response curves (log[inhibitor] vs. % activity).
Cytotoxicity Profiling:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
ADME Predictions:
- Computational tools (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions.
- Experimental validation via PAMPA (parallel artificial membrane permeability assay) for passive diffusion .
Advanced Question: How can synthetic yields be optimized for large-scale production while maintaining stereochemical fidelity?
Methodological Answer:
Solvent Optimization: Replace DMF with less polar solvents (e.g., toluene) to minimize side reactions.
Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
Process Control: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
Scale-Up Considerations:
- Optimize stirring efficiency to prevent aggregation.
- Use flow chemistry for continuous production of intermediates .
Advanced Question: How should researchers resolve contradictions between computational predictions and experimental biological data?
Methodological Answer:
Re-evaluate Assay Conditions:
- Confirm compound stability under assay conditions (e.g., pH, temperature) via LC-MS.
Target Validation:
- Use CRISPR knockdown or siRNA silencing to verify target specificity.
Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein interactions over 100+ ns to identify transient binding pockets not captured in static docking models.
Data Triangulation: Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
Advanced Question: What strategies are effective for studying its interaction with membrane-bound receptors?
Methodological Answer:
Surface Plasmon Resonance (SPR): Immobilize receptors on L1 chips (lipid-coated) to mimic membrane environments.
Cryo-EM: Resolve ligand-receptor complexes at near-atomic resolution (≤3 Å).
NanoBRET: Quantify real-time interactions in live cells using tagged receptors and fluorescent ligands.
Free-Energy Perturbation (FEP) Calculations: Predict binding affinities for mutant receptors .
Advanced Question: How can in vivo efficacy studies be designed to minimize off-target effects?
Methodological Answer:
Dose Escalation Studies: Start at 1/10th the murine LD₅₀ (determined via acute toxicity assays).
Tissue Distribution Analysis: Use radiolabeled compound (¹⁴C or ³H) with autoradiography.
Pharmacodynamic Markers: Monitor biomarkers (e.g., phosphorylated kinases) via ELISA or Western blot.
Control Groups: Include both vehicle-only and structurally related inactive analogs to distinguish target-specific effects .
Advanced Question: How to systematically investigate structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Scaffold Modifications:
- Replace the pyrimidine ring with triazine or pyridine (synthesize 5–10 analogs).
- Vary substituents on the cyclohexyl ring (e.g., halogen, methyl, methoxy).
Activity Clustering:
- Use principal component analysis (PCA) to group analogs by biological activity profiles.
3D-QSAR Modeling:
- Align analogs using CoMFA/CoMSIA to generate contour maps highlighting favorable/unfavorable regions.
Crystallographic Validation: Solve co-crystal structures of top analogs with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
